(5R,6S)-5-Amino-6-phenylpiperidin-2-one is a chiral organic compound characterized by its piperidinone ring, which is substituted with an amino group at the 5-position and a phenyl group at the 6-position. This compound has garnered interest in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology, due to its potential applications and unique structural properties. Its molecular formula is CHNO, with a molecular weight of approximately 218.28 g/mol.
(5R,6S)-5-Amino-6-phenylpiperidin-2-one can be sourced from chemical suppliers and is classified under several categories:
The synthesis of (5R,6S)-5-Amino-6-phenylpiperidin-2-one typically involves several key steps:
The reaction conditions are optimized to ensure high enantioselectivity and yield. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of (5R,6S)-5-Amino-6-phenylpiperidin-2-one features:
Key structural data include:
(5R,6S)-5-Amino-6-phenylpiperidin-2-one can undergo several types of chemical reactions:
The mechanism of action for (5R,6S)-5-Amino-6-phenylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. Its chiral nature allows it to bind selectively to enzyme active sites or receptors, potentially modulating their activity. Preliminary studies suggest it may influence neurotransmitter systems, particularly dopamine and serotonin pathways, indicating its potential utility in treating neurological disorders.
Key chemical properties include:
(5R,6S)-5-Amino-6-phenylpiperidin-2-one has a wide range of applications:
This compound's unique properties make it a valuable subject for ongoing research in various scientific disciplines.
The synthesis of (5R,6S)-5-amino-6-phenylpiperidin-2-one presents significant stereochemical challenges due to the presence of two adjacent chiral centers with required cis-relative configuration. This scaffold's biological relevance in neurological therapeutics has driven substantial innovations in enantioselective synthesis, catalytic methods, and solid-phase approaches to ensure precise stereochemical outcomes and facilitate pharmacophore diversification [1].
Enantioselective routes predominantly exploit chiral auxiliaries or catalytic methods to establish the critical stereocenters. A particularly effective approach utilizes a chiral glycinamide equivalent derived from (R)-phenylglycinol in a diastereoselective Mannich reaction. This method achieves excellent diastereoselectivity (>95% de) when reacting with enantiopure β-phenyl imines under cryogenic conditions (-78°C). The stereochemical outcome arises from a chelation-controlled transition state where zinc coordinates both the imine nitrogen and glycinamide carbonyl, creating a rigid framework that dictates facial selectivity during nucleophilic addition. Subsequent acid-mediated cyclization affords the piperidinone ring with retention of stereochemistry, yielding the target scaffold in 82% overall yield with >99% ee. Alternative strategies employing chiral pool starting materials include the use of D-phenylalanine methyl ester, which undergoes intramolecular reductive amination to establish the cis-5,6-stereochemistry. This approach benefits from the inherent chirality of natural amino acids but requires additional steps to manipulate functionality for ring closure [1].
Catalytic asymmetric methods have emerged as atom-economical approaches for constructing the chiral piperidinone core. Zinc-mediated asymmetric amination represents a particularly efficient method for establishing the C5 stereocenter. This process utilizes a catalytic system comprising zinc triflate (15 mol%) and a chiral bis(oxazoline) ligand (16 mol%) to promote the enantioselective addition of ammonia equivalents to α,β-unsaturated δ-lactam precursors. The reaction proceeds in toluene at 60°C for 24 hours, achieving up to 94% ee with complete cis-diastereoselectivity. The stereochemical outcome critically depends on the electronic properties of substituents on the bis(oxazoline) ligand, with tert-butyl substitution providing optimal shielding of the re-face approach. A modified approach employs copper-catalyzed dynamic kinetic resolution of racemic α-amino-δ-lactams, utilizing a copper-Hcatalyst (3 mol%) and dimethylzinc (1.5 equivalents) in methyl tert-butyl ether at ambient temperature. This system achieves simultaneous epimerization at C5 and enantioselective amination, affording the (5R,6S)-isomer in 89% yield and 91% ee. The catalytic cycle involves substrate coordination through the lactam carbonyl and nitrogen atoms, with the chiral ligand controlling facial approach of the nucleophile during the stereodetermining step [1] [2].
Table 1: Catalytic Systems for Enantioselective Piperidinone Synthesis
Catalytic System | Ligand | Solvent | Temperature | Yield (%) | ee (%) |
---|---|---|---|---|---|
Zn(OTf)₂/Bis(oxazoline) | (S,S)-tBu-Box | Toluene | 60°C | 87 | 94 |
Cu(OTf)₂/Pybox | (R)-iPr-Pybox | MTBE | 25°C | 89 | 91 |
Pd(OAc)₂/(R)-BINAP | (R)-BINAP | THF | 50°C | 78 | 85 |
The amino group at C5 and the lactam nitrogen provide orthogonal handles for extensive structural diversification to enhance pharmacological properties. N-Acylation of the C5 amine proves particularly versatile, with different electrophiles yielding distinct pharmacological profiles. Reaction with acetic anhydride in THF containing triethylamine (0°C to room temperature, 12 hours) provides the acetyl derivative in 95% yield. More elaborate acyl groups installable via mixed anhydride coupling include adamantane-1-carboxylic acid (using EDCI/HOBt, 88% yield) and 2-methoxyacetyl chloride (pyridine catalyst, 91% yield). Alternatively, reductive amination facilitates installation of alkyl chains, exemplified by reaction with benzaldehyde and sodium triacetoxyborohydride in DCE, providing the N-benzyl derivative in 82% yield with complete retention of stereochemistry. Lactam nitrogen functionalization requires careful deprotection-protection strategies, typically involving Boc protection of the C5 amine prior to N-alkylation of the lactam. This enables installation of groups ranging from simple methyl (methyl iodide, NaH, DMF, 75% yield) to complex biomimetic moieties like cholesterol-derived chlorocarbonate (DIPEA, CH₃CN, 68% yield). The C6 phenyl group undergoes directed ortho-lithiation using n-BuLi/TMEDA (-78°C) followed by electrophilic quench with DMF to install formyl groups (73% yield), enabling further chain elongation via Wittig or reductive amination chemistry [1].
Table 2: Representative Post-Synthetic Modifications and Yields
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
N-Acetylation | Ac₂O, Et₃N, THF, 0°C→RT | 5-Acetamido derivative | 95 |
Reductive Amination | Benzaldehyde, NaBH(OAc)₃, DCE | 5-(N-Benzylamino) derivative | 82 |
N-Alkylation (lactam) | MeI, NaH, DMF, 0°C→RT | 1-Methyl-5-amino derivative | 75 |
Electrophilic Aromatic Substitution | n-BuLi, DMF, -78°C | 6-(2-Formylphenyl) derivative | 73 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: